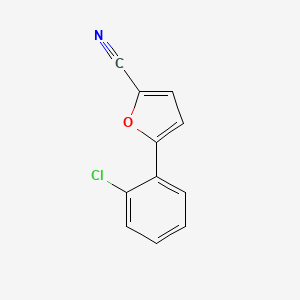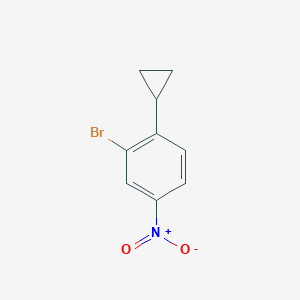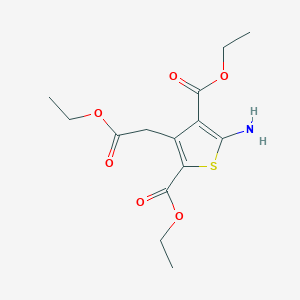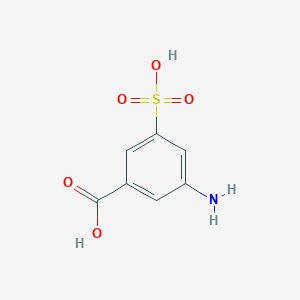
D-Phenylalanine ethyl ester hydrochloride
概要
説明
D-Phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is an ester derivative of D-phenylalanine, an amino acid. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
作用機序
Target of Action
D-Phenylalanine Ethyl Ester Hydrochloride primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical processes in the human body.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, D-Phenylalanine is known to block the degradation of enkephalins, which act as agonists of the mu and delta opioid receptors . This interaction can lead to antidepressant effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It also influences the transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan .
Pharmacokinetics
It is known that d-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation . A small amount of D-Phenylalanine is converted to L-Phenylalanine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can lead to the production of melanin, dopamine, noradrenalin, and thyroxine . It can also influence the transport of large neutral amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s optical activity is +32.4° at a concentration of 2 in ethanol
生化学分析
Biochemical Properties
D-Phenylalanine Ethyl Ester Hydrochloride is involved in various biochemical reactions. It is a precursor to several other metabolic pathways . The compound interacts with enzymes such as L-phenylalanine ammonia lyase (PAL) and phenylalanine hydroxylase (PAH) .
Cellular Effects
The cellular effects of this compound are diverse. It can lead to the production of melanin, dopamine, noradrenalin, and thyroxine. It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .
Metabolic Pathways
This compound is involved in phenylalanine metabolism . It interacts with enzymes such as L-phenylalanine ammonia lyase (PAL) and phenylalanine hydroxylase (PAH), affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine ethyl ester hydrochloride typically involves the esterification of D-phenylalanine with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality.
化学反応の分析
Types of Reactions: D-Phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: D-phenylalanine and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding ketones.
Reduction: Corresponding alcohols.
科学的研究の応用
Chemistry: D-Phenylalanine ethyl ester hydrochloride is widely used in peptide synthesis as a building block. It is also used in the synthesis of various organic compounds and intermediates.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a substrate for various enzymatic reactions.
Medicine: this compound has potential therapeutic applications. It is studied for its role in pain management and as a potential treatment for certain neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fine chemicals and as a reagent in analytical chemistry.
類似化合物との比較
- L-Phenylalanine ethyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
Comparison: D-Phenylalanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the presence of an ethyl ester group. This distinguishes it from its L-form counterpart and methyl ester derivatives. The D-form is often preferred in certain synthetic applications due to its specific reactivity and interaction with biological systems.
特性
IUPAC Name |
ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)

![5,6-Dichloro-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3037749.png)

![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)






![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
